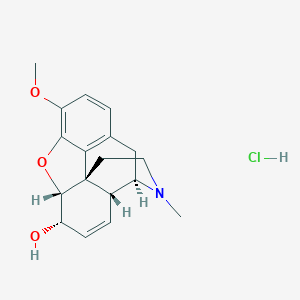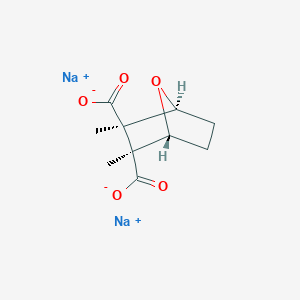
N,N-Dipropylacetamide
Übersicht
Beschreibung
N,N-Dipropylacetamide is a chemical compound with the molecular formula C8H17NO . It is also known by other names such as Acetamide, N,N-dipropyl- .
Molecular Structure Analysis
The molecular structure of N,N-Dipropylacetamide consists of 8 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom . The molecular weight is approximately 143.227 Da . The compound has 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .Physical And Chemical Properties Analysis
N,N-Dipropylacetamide has a density of approximately 0.9±0.1 g/cm3 . Its boiling point is around 207.3±8.0 °C at 760 mmHg . The compound has a molar refractivity of 42.9±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Neuroprotective Treatment
N,N-Dipropylacetamide has been studied for its potential as a neuroprotective treatment . The compound targets the translocator protein (TSPO), which is associated with microglial activation caused by neuronal damage or neuroinflammation . These activated microglia are involved in various central nervous system (CNS) diseases . Therefore, N,N-Dipropylacetamide could be used to reduce microglial cell activation, potentially offering a new approach to treating CNS diseases .
Antiepileptic Properties
N,N-Dipropylacetamide, also known as Depamide, has been used in clinical trials for its antiepileptic properties . The compound has been shown to have a significant effect on reducing the frequency and severity of seizures .
Synthesis of Novel Derivatives
N,N-Dipropylacetamide is used in the synthesis of novel derivatives, such as N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives . These derivatives have been characterized in vitro and display picomolar to nanomolar affinity for the TSPO . This makes them potential candidates for further research in the field of molecular imaging and therapy .
Study of Immunological Effects
Chronic treatment with N,N-Dipropylacetamide has been studied for its effects on the plasmatic immunoglobulins of epileptic patients . This research could provide valuable insights into the immunological effects of antiepileptic drugs .
Pharmacokinetic Studies
N,N-Dipropylacetamide has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . This information is crucial for determining the dosage, route of administration, and potential side effects of the drug .
Molecular Weight Determination
The molecular weight of N,N-Dipropylacetamide has been determined to be 143.2267 . This information is essential for various applications, including the calculation of the compound’s molar concentration in solutions, its diffusion rate, and its behavior in chemical reactions .
Safety and Hazards
N,N-Dipropylacetamide is corrosive and can cause burns . It can cause eye burns, potentially leading to chemical conjunctivitis and corneal damage. Skin contact can result in skin burns, cyanosis of the extremities, and potentially a skin rash . Ingestion may cause severe and permanent damage to the digestive tract, gastrointestinal irritation, and potentially systemic effects . Inhalation can cause chemical burns to the respiratory tract and potentially systemic effects .
Eigenschaften
IUPAC Name |
N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTIBNDWGNYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061499 | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropylacetamide | |
CAS RN |
1116-24-1 | |
| Record name | N,N-Dipropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dipropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary applications of N,N-Dipropylacetamide in scientific research?
A1: N,N-Dipropylacetamide has been explored in several research areas, including its use as a:
- Mosquito Repellent: Impregnating wide-mesh netting with N,N-Dipropylacetamide has shown promising results in repelling mixed mosquito populations in field tests, offering protection for extended periods. [, , ] This application highlights its potential as a safer alternative to traditional chemical insecticides.
- Solvent: Its properties as a polar aprotic solvent have been investigated, particularly in studies involving alkali metals and electron-cation aggregates. [, ]
- Component in Laser Dyes: N,N-Dipropylacetamide has been utilized in mixtures with water to create laser dye solutions, demonstrating its versatility in optical applications. []
Q2: Has N,N-Dipropylacetamide shown potential in targeting specific biological targets?
A2: While N,N-Dipropylacetamide itself hasn't been extensively studied for targeted biological activity, a derivative, 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256), has been investigated for its interaction with the 18-kDa translocator protein (TSPO). [] TSPO is overexpressed in several cancers and activated microglial cells associated with inflammatory neurodegenerative diseases, making it a potential target for imaging and drug delivery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)


![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)